molecular formula C7H8BrN B145976 2-Bromo-4-methylaniline CAS No. 583-68-6

2-Bromo-4-methylaniline

Cat. No.: B145976
CAS No.: 583-68-6
M. Wt: 186.05 g/mol
InChI Key: UVRRJILIXQAAFK-UHFFFAOYSA-N
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Description

2-Bromo-4-methylaniline, also known as 2-Bromo-p-toluidine or 4-Amino-3-bromotoluene, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of iminophosphoranes and other organic compounds. It participates in palladium-catalyzed selective amination reactions, such as the amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . Additionally, it reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form amides . These interactions highlight the compound’s versatility in forming various chemical bonds and its importance in organic synthesis.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. As an arylamine, it is likely to influence cell function by interacting with cellular proteins and enzymes. Arylamines are known to undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing cytotoxicity and genotoxicity

Molecular Mechanism

At the molecular level, this compound exerts its effects through various chemical reactions. It can undergo electrophilic aromatic substitution reactions, where the amino group activates the benzene ring, making it more reactive towards electrophiles . This property allows this compound to participate in a wide range of organic reactions, including amination and bromination. The compound’s ability to form stable intermediates and products is essential for its role in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound are critical factors. The compound is known to be air-sensitive and should be stored in a dark, inert atmosphere at room temperature to maintain its stability Over time, exposure to air and light can lead to degradation, affecting its reactivity and efficacy in biochemical reactions

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with many arylamines, it is essential to consider potential toxic or adverse effects at high doses. Acute toxicity studies indicate that this compound is toxic when ingested, inhaled, or absorbed through the skin . Therefore, careful dosage control is necessary to avoid harmful effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its activation and detoxification. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and potentially cause cytotoxicity . Additionally, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites . These metabolic pathways are crucial for understanding the compound’s biological effects and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. As a relatively small and lipophilic molecule, it can diffuse across cell membranes and accumulate in lipid-rich compartments The compound may also interact with transporters and binding proteins, affecting its localization and distribution within the cell

Subcellular Localization

The subcellular localization of this compound is likely influenced by its chemical structure and interactions with cellular components. The compound’s lipophilicity allows it to accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine). The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromine (Br2): Used in the bromination step.

    Acetic Anhydride: Used for acetylation.

    Iron(III) Bromide (FeBr3): Catalyst for bromination.

    Aqueous Base: Used for hydrolysis.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in palladium-catalyzed amination and form complex organic compounds makes it valuable in synthetic chemistry .

Properties

IUPAC Name

2-bromo-4-methylaniline
Source PubChem
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InChI

InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UVRRJILIXQAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
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DSSTOX Substance ID

DTXSID1060396
Record name Benzenamine, 2-bromo-4-methyl-
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Molecular Weight

186.05 g/mol
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CAS No.

583-68-6
Record name 2-Bromo-4-methylaniline
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Record name Benzenamine, 2-bromo-4-methyl-
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Record name 2-Bromo-p-toluidine
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Record name 2-bromo-p-toluidine
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Synthesis routes and methods I

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Synthesis routes and methods II

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To show that selectivity is still obtained using a highly activated aniline, bromination of p-toluidine using tetrabutylammonium tribromide was carried out as generally described in Example 4, but substituting p-toluidine for 4-fluoroaniline, on a 0.75 mole reaction. The desired product 2-bromo-4-methylaniline was obtained in 66% yield on the 0.75 mole reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-4-methylaniline metabolized in the liver?

A1: Research on rat liver microsomes indicates that this compound undergoes several metabolic transformations. The primary pathways include side-chain C-hydroxylation, producing benzyl alcohols and benzaldehydes, and N-hydroxylation, leading to the formation of hydroxylamines and nitroso derivatives. Interestingly, aromatic ring hydroxylation appears to be a less prominent metabolic route [].

Q2: Does the type of halogen substituent influence the metabolism of halogenated 4-methylanilines?

A2: Yes, the nature of the halogen substituent at the 2-position significantly impacts the metabolic fate of 4-methylanilines. Studies comparing 2-fluoro-, 2-chloro-, and this compound reveal that the rate of side-chain C-hydroxylation increases as follows: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < this compound. Conversely, N-hydroxylation rates follow a different trend: this compound < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline. This difference in metabolic handling could explain the observed higher mutagenicity of 2-chloro-4-methylaniline compared to its 2-bromo counterpart [].

Q3: What is a unique metabolic product observed during the microsomal metabolism of 2-halogenated 4-methylanilines?

A3: In addition to the common metabolic products, a novel class of metabolites identified as secondary amines, specifically halogenated N-(4'-aminobenzyl)-4-methylanilines, are generated during the microsomal metabolism of 2-halogenated 4-methylanilines. These secondary amines, alongside benzyl alcohols, represent major metabolic products for all three investigated 2-halogenated 4-methylanilines [].

Q4: Are there any spectroscopic studies on this compound?

A4: Yes, researchers have investigated the vibrational properties of this compound using both FTIR and FT-Raman spectroscopy. These experimental findings were further corroborated by theoretical calculations employing ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods [].

Q5: Can this compound be used as a starting material in organic synthesis?

A5: Absolutely, this compound serves as a valuable building block in multistep organic synthesis. For example, it is a key starting material in the large-scale synthesis of a PDE4 inhibitor. The synthetic route involves a series of reactions, including bromination, sulfone formation, methylation, Suzuki-Miyaura cross-coupling, and ultimately a Knoevenagel condensation with an appropriately functionalized oxadiazole derivative [].

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